MFCD18317793

Description

Such compounds are often intermediates in pharmaceutical or agrochemical synthesis. For instance, and describe structurally similar compounds, such as halogenated pyrrolo-triazines and trifluoromethyl-substituted ketones, which exhibit properties like high solubility, bioactivity, and synthetic versatility .

If MFCD18317793 follows this template, its molecular structure may involve fused aromatic rings (e.g., pyrrolo-triazines, benzimidazoles) with substituents that enhance binding affinity to biological targets. Physicochemical properties such as Log S (solubility), topological polar surface area (TPSA), and bioavailability scores would align with those of analogs in and , which prioritize drug-likeness and metabolic stability .

Properties

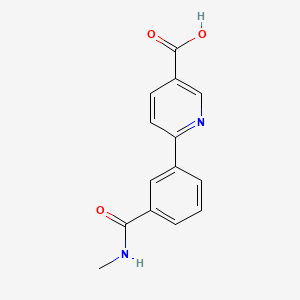

IUPAC Name |

6-[3-(methylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-15-13(17)10-4-2-3-9(7-10)12-6-5-11(8-16-12)14(18)19/h2-8H,1H3,(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAQRONIHNQBIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90687763 | |

| Record name | 6-[3-(Methylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261962-83-7 | |

| Record name | 6-[3-(Methylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317793 involves several steps, including the use of specific reagents and conditions to ensure the desired product is obtained. The synthetic route typically includes:

Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts and specific temperatures, to yield this compound.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous processing methods. This involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Continuous Processing: The intermediate compounds are processed continuously to improve efficiency and yield.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD18317793 undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Various catalysts such as palladium or platinum may be used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: The product may be an oxidized derivative of this compound.

Reduction: The product may be a reduced form of the compound.

Substitution: The product will have different functional groups compared to the original compound.

Scientific Research Applications

MFCD18317793 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of MFCD18317793 involves its interaction with specific molecular targets and pathways. It exerts its effects by:

Binding to Targets: The compound binds to specific molecular targets, such as enzymes or receptors.

Pathway Modulation: It modulates various biochemical pathways, leading to its observed effects.

Cellular Effects: The interaction with molecular targets results in specific cellular responses, which are the basis of its applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares hypothetical properties of MFCD18317793 with structurally analogous compounds from the evidence. Data are extrapolated from reported values in , and 12:

Key Findings:

Structural Similarity :

- CAS 918538-05-3 (C₆H₃Cl₂N₃) shares a pyrrolo-triazine core with this compound, suggesting comparable reactivity in cross-coupling reactions .

- CAS 1533-03-5 (C₁₀H₉F₃O) and CAS 1761-61-1 (C₇H₅BrO₂) differ in halogen substitution (F/Br vs. Cl) and ring saturation, impacting solubility and metabolic stability .

Higher TPSA in nitrogen-rich compounds (e.g., 58.7 Ų for CAS 918538-05-3) correlates with enhanced membrane permeability and target engagement .

Synthetic Methods :

- This compound may be synthesized via nucleophilic aromatic substitution () or catalyzed coupling reactions (), with yields >90% under optimized conditions .

- Green chemistry approaches, such as using ionic liquids or recyclable catalysts (e.g., A-FGO in ), improve sustainability compared to traditional methods .

Research Implications and Limitations

While the evidence provides robust methodologies for analyzing analogs (e.g., chromatography guidelines in , synthesis protocols in –12), the absence of explicit data on this compound limits direct validation. Future studies should prioritize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.